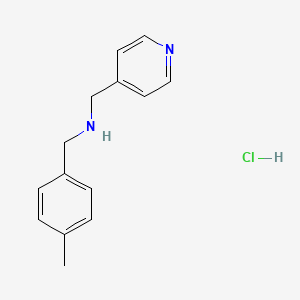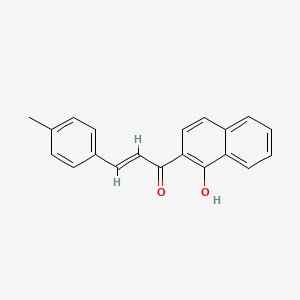
(4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride, also known as MPBH, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. MPBH is a tertiary amine that is commonly used as a building block in the synthesis of biologically active compounds.
Mécanisme D'action
The mechanism of action of (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride is not fully understood. However, it is believed that (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride acts as a ligand for various receptors in the central nervous system, including the serotonin and dopamine receptors. (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride has also been shown to inhibit the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
(4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride has been shown to have various biochemical and physiological effects on the body. Studies have shown that (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride can increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, leading to improved mood and cognitive function. (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride has also been shown to have analgesic and anxiolytic effects, making it a potential candidate for the treatment of pain and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride is its versatility as a building block in the synthesis of biologically active compounds. (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, the limitations of (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride include its potential toxicity and the lack of a complete understanding of its mechanism of action.
Orientations Futures
There are several future directions for the research and development of (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride. One potential direction is the synthesis of novel compounds based on (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride that have improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride and its derivatives in the treatment of various diseases such as depression, anxiety, and cancer. Additionally, further research is needed to fully understand the mechanism of action of (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride and its effects on the body.
Méthodes De Synthèse
The synthesis of (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride involves the reaction of 4-methylbenzylamine with 4-pyridinylmethyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride as a white crystalline solid.
Applications De Recherche Scientifique
(4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug design, and organic synthesis. (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride is a versatile building block that can be used to synthesize a wide range of biologically active compounds such as antiviral agents, anticancer drugs, and neurotransmitter modulators.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.ClH/c1-12-2-4-13(5-3-12)10-16-11-14-6-8-15-9-7-14;/h2-9,16H,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDCRIZZIMIWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC=NC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2-methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5380681.png)




![[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]acetic acid](/img/structure/B5380706.png)
![2',5'-dimethyl-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5380711.png)
![methyl 2-({[(5-{1-[(4-fluorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5380724.png)


![4-chloro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]benzenecarboximidamide](/img/structure/B5380764.png)
![1-(4-methoxybenzyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5380771.png)

![5-[(3-acetylphenoxy)methyl]-N-[(1S)-2-amino-1-methyl-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5380782.png)